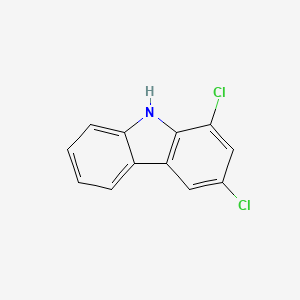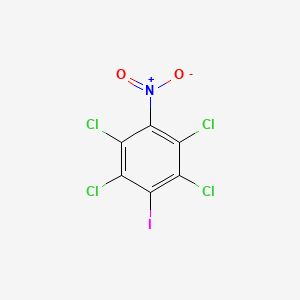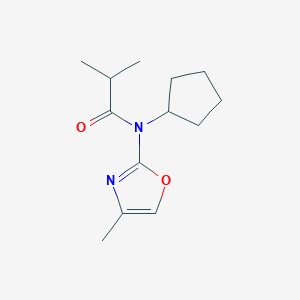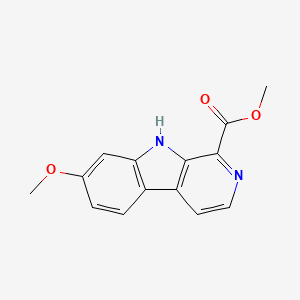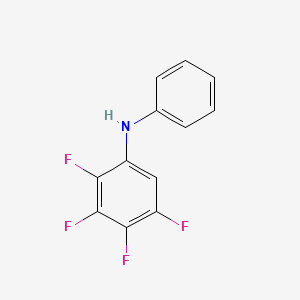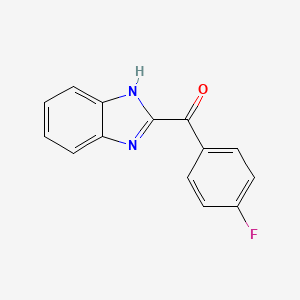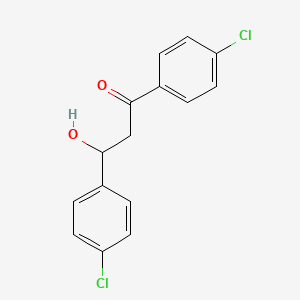
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid typically involves the acylation of hydrazones of oxamic acid thiohydrazides. This process can be followed by the oxidation of the dihydrothiadiazole ring using hydrogen peroxide, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides.
Substitution: It can participate in substitution reactions with hydrazonoyl chloride derivatives to form different thiadiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazonoyl chloride for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
Scientific Research Applications
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can interact with biological molecules, disrupting processes related to DNA replication and protein synthesis . This allows the compound to inhibit the growth of bacterial and cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid include:
- 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides
- 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
- 1,3,4-substituted-thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
57658-29-4 |
|---|---|
Molecular Formula |
C3H2N2O2S2 |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S2/c6-2(7)1-4-5-3(8)9-1/h(H,5,8)(H,6,7) |
InChI Key |
LFJUWCVECPASII-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=S)S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
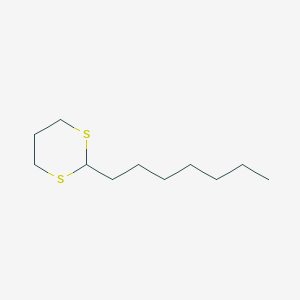
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
